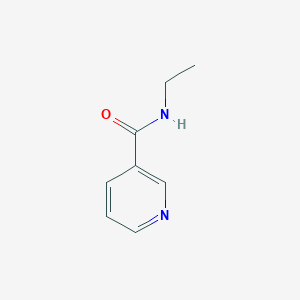

N-Ethylnicotinamide

説明

特性

IUPAC Name |

N-ethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOAHASJYIUCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195719 | |

| Record name | N-Ethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-66-3 | |

| Record name | N-Ethylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G18T31MNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N-Ethylnicotinamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic context of N-Ethylnicotinamide. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Chemical Structure and Identification

This compound, a derivative of nicotinamide (B372718) (a form of vitamin B3), is characterized by a pyridine (B92270) ring substituted with an ethylamido group at the 3-position.

Chemical Formula: C₈H₁₀N₂O[1]

IUPAC Name: N-ethylpyridine-3-carboxamide[2]

SMILES String: CCNC(=O)C1=CN=CC=C1[2]

Synonyms: Nicotinic acid monoethylamide, N-Monoethylnicotinamide, N-Ethyl-3-pyridinecarboxamide[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 150.18 g/mol | [1] |

| Melting Point | 57 °C | [4] |

| Boiling Point | 146-147 °C at 3 Torr | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in a consolidated format in the public domain. However, techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are standard methods for its structural confirmation. One source indicates that the ethyl group protons in ¹H NMR typically appear in the range of δ 1.2–1.4 ppm.[1]

Synthesis of this compound

This compound can be synthesized through several chemical routes. Below are detailed protocols for two common methods.

Schotten-Baumann Reaction

This method involves the acylation of ethylamine (B1201723) with nicotinoyl chloride.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve nicotinoyl chloride (1.0 equivalent) in anhydrous dichloromethane (B109758) under a nitrogen atmosphere.

-

Addition of Ethylamine: Cool the solution to 0-5 °C using an ice bath. Slowly add ethylamine (1.2 equivalents) to the stirred solution.

-

Base Addition: Add a 10% aqueous solution of sodium hydroxide (B78521) to neutralize the hydrochloric acid formed during the reaction. The reaction is typically biphasic (dichloromethane/water).[1]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:methanol (9:1).[1]

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield this compound.[1]

Acid-Catalyzed Condensation

This method involves the direct condensation of nicotinic acid and ethylamine using an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine nicotinic acid (1.0 equivalent) and ethylamine (1.2 equivalents).

-

Catalyst Addition: Add a sulfonic acid resin, such as Amberlyst-15, as the catalyst (5 wt%).[1]

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain for a specified period.

-

Work-up and Purification: After the reaction is complete, the catalyst can be removed by filtration. The product, this compound, can be purified from the reaction mixture, potentially through distillation or recrystallization.[1]

Metabolic Pathway

This compound is a known metabolite of the respiratory stimulant Nikethamide (N,N-Diethylnicotinamide).[1] The metabolic conversion involves the de-ethylation of Nikethamide.

References

N-Ethylnicotinamide: A Comprehensive Technical Guide

CAS Number: 4314-66-3[1][2][3][4][5]

IUPAC Name: N-ethylpyridine-3-carboxamide[4]

Introduction

N-Ethylnicotinamide is a derivative of nicotinamide (B372718) (a form of vitamin B3) and has garnered significant interest within the scientific community.[2] It is recognized primarily as the major urinary metabolite of the respiratory stimulant Nikethamide (B1678874) (N,N-diethylnicotinamide), making it a crucial biomarker for detecting the use of this banned substance in sports.[1][6][7] Beyond its role in anti-doping, this compound serves as a valuable research tool in pharmacology and biochemistry, particularly in studies related to drug transporters and metabolic pathways.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis protocols, analytical methodologies, and its role in biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers handling this compound in various experimental settings.

| Property | Value | Source |

| CAS Number | 4314-66-3 | [1][2][3][4][5] |

| IUPAC Name | N-ethylpyridine-3-carboxamide | [4] |

| Molecular Formula | C₈H₁₀N₂O | [2][4] |

| Molecular Weight | 150.18 g/mol | [2][4] |

| Melting Point | 50-59 °C | [3] |

| Boiling Point | 146-147 °C @ 3 Torr | [3] |

| Solubility | Slightly soluble in Chloroform (B151607) and Methanol | [2] |

| Appearance | White to Light yellow powder/crystal | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound

1. Schotten-Baumann Reaction

This classic method for amide synthesis involves the reaction of an acid chloride with an amine in the presence of a base.[1]

-

Reactants:

-

Nicotinoyl chloride (1.0 equivalent)

-

Ethylamine (B1201723) (1.2 equivalents)

-

Aqueous Sodium Hydroxide (10%)

-

-

Solvent: Dichloromethane/water (1:1 v/v)

-

Procedure:

-

Dissolve nicotinoyl chloride in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath to minimize side reactions.

-

In a separate vessel, prepare a solution of ethylamine in water.

-

Slowly add the ethylamine solution to the nicotinoyl chloride solution while vigorously stirring.

-

Simultaneously, add the 10% aqueous NaOH solution dropwise to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Continue stirring at 0-5 °C for 1-2 hours.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

-

Expected Yield: 70-85%[1]

2. Nitrile Aminolysis

This method provides an alternative route to this compound, starting from 3-cyanopyridine.[1]

-

Reactants:

-

3-Cyanopyridine (1.0 equivalent)

-

Ethylamine (2.0 equivalents)

-

Catalyst (e.g., Raney nickel or palladium on carbon)

-

-

Solvent: Ethanol or Methanol

-

Procedure:

-

In a reaction vessel, combine 3-cyanopyridine, ethylamine, and the catalyst in the chosen solvent.

-

Heat the mixture to reflux (60-80 °C) under atmospheric pressure.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography or recrystallization to obtain this compound.

-

Analytical Protocol for Detection in Urine

This protocol is adapted from methodologies used in anti-doping analysis for the detection of Nikethamide and its metabolite, this compound.[9]

-

Sample Preparation (Solvent Extraction):

-

To a urine sample, add a suitable internal standard.

-

Adjust the pH of the urine to alkaline (e.g., pH 9-10) with a buffer.

-

Add an organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Vortex the mixture vigorously for several minutes to extract the analytes into the organic phase.

-

Centrifuge the mixture to separate the layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent for analysis.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the reconstituted extract onto a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., ethyl acetate-acetone-chloroform-ammonia).[9]

-

Visualize the spots under UV light.

-

-

Gas Chromatography (GC) / Mass Spectrometry (MS):

-

Inject an aliquot of the reconstituted extract into a GC-MS system.

-

Use a suitable capillary column (e.g., OV-1).[9]

-

Set the appropriate temperature program for the oven, injector, and detector.

-

Identify this compound based on its retention time and mass spectrum.

-

Signaling and Metabolic Pathways

This compound is involved in key biological and chemical processes, which can be visualized to aid in understanding their mechanisms.

Caption: Synthesis of this compound via the Schotten-Baumann Reaction.

Caption: Metabolic pathway of Nikethamide to this compound.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C8H10N2O | CID 78007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. madbarn.com [madbarn.com]

- 7. Excretion and metabolism of nikethamide in the horse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 4314-66-3: Ethylnicotinamide, 98% | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

The Genesis and Scientific Journey of N-Ethylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (a form of vitamin B3), holds a unique position in the scientific landscape, not for a singular therapeutic application, but for its significance as a key metabolite and a valuable research tool. Its history is intrinsically linked to the study of the respiratory stimulant nikethamide, where its identification became a cornerstone in the development of anti-doping protocols in competitive sports. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound. It details key experimental protocols, summarizes quantitative data, and visualizes associated metabolic and experimental pathways to serve as a critical resource for researchers in pharmacology, toxicology, and drug development.

Discovery and Historical Context

The discovery of this compound is not marked by a singular, targeted invention but rather by its emergence as a crucial piece of evidence in the metabolic puzzle of another compound. Its story begins with the widespread use of Nikethamide (N,N-diethylnicotinamide), a respiratory stimulant. The challenge for regulatory bodies was the rapid metabolism of Nikethamide, making its direct detection difficult.

A pivotal moment in the history of this compound came in 1979, with a study focused on the metabolism of Nikethamide in greyhounds. Research had previously indicated that the major urinary metabolite in humans and horses was this compound.[1] This was subsequently confirmed in greyhounds, where this compound was identified as the major metabolite, providing a more reliable and persistent marker for Nikethamide administration.[1] This discovery fundamentally shifted the approach to doping control, focusing on the detection of this key metabolite as definitive proof of Nikethamide use.[2]

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-ethylpyridine-3-carboxamide | [2] |

| CAS Number | 4314-66-3 | [2] |

| Molecular Formula | C₈H₁₀N₂O | [2][3] |

| Molecular Weight | 150.18 g/mol | [2][3] |

| Appearance | White solid | LGC Standards |

| Solubility | Chloroform (B151607) (Slightly), Methanol (B129727) (Slightly) | United States Biological |

| InChI Key | ZXOAHASJYIUCBG-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Several synthetic routes have been established for the laboratory-scale production of this compound. The choice of method often depends on the desired yield, purity, and available starting materials.

Experimental Protocol: Schotten-Baumann Reaction

This classical method for amide synthesis involves the reaction of an acid chloride with an amine in the presence of a base.

Materials:

-

Nicotinoyl chloride

-

Dichloromethane

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

Dissolve nicotinoyl chloride (1.0 equivalent) in dichloromethane.

-

In a separate vessel, prepare a solution of ethylamine (1.2 equivalents) in water.

-

Cool both solutions to 0-5°C in an ice bath.

-

Combine the two solutions and add 10% aqueous NaOH dropwise with vigorous stirring, maintaining the temperature between 0-5°C.

-

Continue stirring for 1-2 hours.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent to yield this compound.[2]

Expected Yield: 70-85%[2]

Experimental Protocol: Ester Aminolysis

This method offers a solvent-free alternative for the synthesis of this compound.

Materials:

-

Methyl nicotinate (B505614)

-

Ethylamine (in excess)

-

Cold water

Procedure:

-

In a sealed reaction vessel, combine methyl nicotinate (1.0 equivalent) and ethylamine (1.5 equivalents).

-

Heat the mixture at 60°C for 4-6 hours.

-

After the reaction is complete, cool the mixture.

-

Wash the crude product with cold water to remove excess ethylamine and the methanol byproduct.

-

Dry the product to obtain this compound.[2]

Expected Yield: 80-90%[2]

Biological Activity and Mechanism of Action

The primary biological significance of this compound stems from its role as a metabolite of Nikethamide. However, as a derivative of nicotinamide, it is also understood to participate in the cellular redox reactions. It is considered a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular respiration and energy metabolism.[2]

Metabolic Pathway of Nikethamide

The metabolic conversion of Nikethamide to this compound is a de-ethylation reaction. This process is crucial for the detection of Nikethamide use in anti-doping tests.

Caption: Metabolic conversion of Nikethamide to this compound.

Proposed Entry into the NAD+ Salvage Pathway

As a nicotinamide derivative, this compound is hypothesized to enter the NAD+ salvage pathway, where it can be converted to NAD+. This pathway is essential for maintaining the cellular pool of NAD+.

Caption: Proposed entry of this compound into the NAD+ salvage pathway.

Analytical Methodology

The accurate detection and quantification of this compound, particularly in biological matrices, are critical for its application in toxicology and anti-doping. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

Experimental Protocol: Detection of this compound in Urine by GC-MS

This protocol outlines a general procedure for the extraction and analysis of this compound from urine samples.

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog)

-

Phosphate (B84403) buffer (pH 5-6)

-

Extraction solvent (e.g., diethyl ether or a mixture of chloroform and isopropanol)

-

Anhydrous sodium sulfate

-

Derivatizing agent (optional, e.g., BSTFA)

-

GC-MS system with a suitable capillary column (e.g., OV-1 or FFAP)[1]

Procedure:

-

Sample Preparation: To a 20 mL urine sample, add an internal standard. Adjust the pH to 5-6 with phosphate buffer.

-

Extraction: Add 20 mL of the extraction solvent and shake vigorously for 20 minutes. Centrifuge to separate the layers.

-

Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (Optional): Reconstitute the residue in a small volume of a suitable solvent and add the derivatizing agent if necessary. Heat to complete the reaction.

-

GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system. The separation is achieved on the capillary column, and the mass spectrometer is used for detection and quantification.[1]

Experimental Workflow

The general workflow for the analysis of this compound from biological samples is depicted below.

Caption: Generalized experimental workflow for this compound analysis.

Conclusion

While this compound may not possess the prominent therapeutic profile of its parent compound, nicotinamide, its scientific importance is undeniable. Its discovery as a key metabolite of Nikethamide has had a lasting impact on the field of anti-doping science. Furthermore, its structural similarity to other nicotinamide derivatives makes it a valuable tool for researchers investigating cellular metabolism and transport mechanisms. This technical guide provides a foundational understanding of this compound, offering detailed protocols and a historical perspective to aid in future research and development endeavors.

References

N-Ethylnicotinamide: An In-depth Technical Guide on its Role in Nicotinamide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnicotinamide, a synthetic derivative of nicotinamide (B372718) (a form of vitamin B3), has garnered interest within the scientific community for its potential role in nicotinamide metabolism and as a tool for studying transport biology. Structurally analogous to the endogenous metabolite N-Methylnicotinamide (MNA), this compound serves as a valuable research compound for investigating the mechanisms of organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs).[1] Furthermore, it is a known metabolite of the respiratory stimulant nikethamide (B1678874) (N,N-diethylnicotinamide).[1] While its direct and quantitative impact on the core aspects of nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism remains an area of active investigation, this technical guide synthesizes the current understanding of this compound, its metabolic context, and its potential interactions with key enzymatic players in the NAD+ landscape. This document provides a comprehensive overview of its known metabolic fate, potential enzymatic interactions, and detailed experimental protocols for its synthesis and analysis, alongside visualizations of relevant pathways and workflows.

Introduction to this compound

This compound (IUPAC name: N-ethylpyridine-3-carboxamide) is a pyridinecarboxamide derivative.[1] Its structural similarity to nicotinamide and its methylated metabolites positions it as a pertinent molecule for exploring the intricacies of NAD+ biology. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are central to cellular signaling, DNA repair, and energy metabolism.[2]

The primary contexts in which this compound is currently studied are:

-

As a metabolite of Nikethamide: Detection of this compound in urine is a key indicator of nikethamide administration.[1]

-

As a research tool for transporter biology: Its structural resemblance to MNA makes it a useful probe for studying the kinetics and substrate specificity of organic cation transporters.[1]

-

As a potential modulator of nicotinamide metabolism: There is speculation that this compound may act as a precursor to NAD+ or influence the activity of enzymes involved in nicotinamide homeostasis, such as nicotinamide N-methyltransferase (NNMT).[1]

Synthesis of this compound

Several synthetic routes for this compound have been described, with varying yields and scalability.

Schotten-Baumann Reaction

This classic method involves the reaction of nicotinoyl chloride with ethylamine (B1201723) in a biphasic system.

-

Reactants: Nicotinoyl chloride (1.0 equiv), ethylamine (1.2 equiv)[1]

-

Solvent: Dichloromethane/water (1:1 v/v)[1]

-

Base: 10% Aqueous NaOH[1]

-

Temperature: 0–5°C[1]

-

Yield: 70–85% after recrystallization[1]

Nitrile Aminolysis

This industrial-scale adaptable method utilizes 3-cyanopyridine (B1664610) and ethylamine.

-

Reactants: 3-Cyanopyridine (1.0 equiv), ethylamine (2.0 equiv)[1]

-

Catalyst: Raney nickel or palladium on carbon (5 wt%)[1]

-

Solvent: Ethanol or methanol[1]

-

Temperature: 60–80°C under reflux[1]

-

Yield: 65–75% after distillation[1]

Enzymatic Catalysis

A greener approach employing lipases for amide bond formation.

-

Substrates: Nicotinic acid, ethylamine[1]

-

Enzyme: Candida antarctica Lipase B (10 mg/mL)[1]

-

Solvent: tert-Butanol[1]

-

Conditions: 50°C for 24 hours[1]

-

Yield: 60–70%[1]

Role in Nicotinamide Metabolism

The precise, quantitative role of this compound in nicotinamide metabolism is not yet fully elucidated. However, based on its structure and the known metabolic pathways of nicotinamide, several potential roles can be hypothesized.

Metabolic Fate of this compound

This compound is primarily known as a metabolite of nikethamide, which is rapidly converted and subsequently excreted in the urine.[1] The detailed metabolic cascade of this compound itself, including potential further modifications or degradation products, is not well-documented in the available literature.

References

N-Ethylnicotinamide: An In-Depth Technical Guide to its Role as a Metabolite of Nikethamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethylnicotinamide as a primary metabolite of the respiratory stimulant Nikethamide (B1678874). The document details the metabolic pathway, analytical methodologies for detection and quantification, and available pharmacokinetic data. It is designed to serve as a resource for researchers in drug metabolism, pharmacology, and anti-doping science. While the metabolic conversion is well-established, specific enzymatic mediators and detailed pharmacokinetic parameters for this compound remain areas for further investigation.

Introduction

Nikethamide (N,N-diethyl-3-pyridinecarboxamide) is a central nervous system stimulant that primarily affects the respiratory cycle.[1][2][3] Historically used as a medical countermeasure for tranquilizer overdoses, its clinical application has declined.[1][4] However, Nikethamide remains relevant in the context of sports anti-doping, where its use is prohibited.[5] The rapid metabolism of Nikethamide necessitates the identification of its metabolites for effective detection.[6][7][8] The primary metabolite of interest is this compound, formed through the N-de-ethylation of the parent compound.[7][8][9] This guide provides a detailed examination of this compound's formation, detection, and known physiological context.

Metabolic Pathway of Nikethamide to this compound

The biotransformation of Nikethamide to this compound is a primary metabolic route.[5] This conversion involves the removal of one of the N-ethyl groups from the Nikethamide molecule. While the specific cytochrome P450 (CYP450) isozymes responsible for this N-dealkylation have not been definitively identified in the available literature, this class of enzymes is known to mediate such reactions for a wide range of xenobiotics.[10][11][12][13][14][15]

In addition to this compound, other metabolites of Nikethamide have been identified in rats, including nicotinic acid monoethylamide, nicotinamide (B372718), and nikethamide-N-oxide.[5] The metabolic conversion of Nikethamide is generally considered to be rapid.[6][7][8]

Metabolic conversion of Nikethamide to its primary metabolite, this compound.

Pharmacokinetic Data

Comprehensive pharmacokinetic data for this compound is limited in publicly available literature. However, studies on the parent drug, Nikethamide, provide some insights into its absorption, distribution, metabolism, and excretion.

Pharmacokinetics of Nikethamide

Pharmacokinetic studies of Nikethamide have been conducted in dogs, revealing rapid absorption and a two-compartment open model of distribution.[16] The terminal elimination half-life (T 1/2 beta) was found to be between 114 and 130 minutes.[16] Limited pharmacokinetic data is available for humans.[17]

| Parameter | Value (Dose: 8.3 mg/kg ET in dogs) | Value (Dose: 25 mg/kg ET in dogs) | Reference |

| T1/2ka (absorption half-life) | 0.48 min | 0.85 min | [16] |

| T1/2α (distribution half-life) | 2.37 min | 1.68 min | [16] |

| T1/2β (elimination half-life) | 114 min | 130 min | [16] |

| AUC (Area Under the Curve) | 1201 µg·min/mL | 2790 µg·min/mL | [16] |

| Bioavailability | 84.7% | 65.5% | [16] |

Pharmacokinetics of Nicotinamide (Related Compound)

As a structural analog, the pharmacokinetics of nicotinamide can provide some context. Studies in humans have shown that the plasma concentrations and clearance rates of nicotinamide are dose-dependent.[18] At higher doses (4g and 6g), the half-life is approximately 7-9 hours.[18]

| Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life (t1/2) | Reference |

| 1 g | - | 0.73 - 3 h | ~1.5 h | [18] |

| 2 g | - | 0.73 - 3 h | ~4 h | [18] |

| 4 g | - | 0.73 - 3 h | ~7-9 h | [18] |

| 6 g | 0.7 - 1.1 µmol/mL | 0.73 - 3 h | ~7-9 h | [18] |

| 6 g (in cancer patients) | 787 - 2312 nmol/mL (median 1166 nmol/mL) | ~1 h (in 54% of profiles) | 9.3 h (median) | [19] |

Experimental Protocols

The detection and quantification of this compound are crucial for anti-doping control and metabolic studies. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Metabolism Studies

To investigate the enzymatic basis of Nikethamide metabolism, in vitro studies using liver microsomes can be performed. This approach allows for the identification of the specific CYP450 isoforms involved.

Protocol: In Vitro Metabolism of Nikethamide using Liver Microsomes

-

Preparation of Incubation Mixture:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add Nikethamide (substrate) at various concentrations (e.g., 1-100 µM) to initiate the metabolic reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard (e.g., a deuterated analog of this compound).

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

References

- 1. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicaljournalssweden.se [medicaljournalssweden.se]

- 3. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. This compound|High-Quality Research Chemical [benchchem.com]

- 6. Excretion and metabolism of nikethamide in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excretion and metabolism of nikethamide in the horse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. madbarn.com [madbarn.com]

- 9. [PDF] Excretion and metabolism of nikethamide in the horse. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Pharmacokinetics and pharmacodynamics of nikethamide after endotracheal administration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | CAS 4314-66-3 | LGC Standards [lgcstandards.com]

- 18. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylnicotinamide and its Relation to NAD+ Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethylnicotinamide (NEA) is a derivative of nicotinamide (B372718), a form of vitamin B3, and a known metabolite of the respiratory stimulant nikethamide (B1678874).[1] Its structural similarity to nicotinamide suggests a potential role as a precursor in the biosynthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound and its relationship to the NAD+ biosynthetic pathways. Due to the limited direct experimental data on NEA, this guide leverages the extensive research on its parent compound, nicotinamide, to infer its likely metabolic fate and biological activity. We present hypothesized signaling pathways, relevant quantitative data for analogous compounds, detailed experimental protocols for their study, and known toxicological information for NEA.

Introduction to this compound

This compound (C8H10N2O, Molar Mass: 150.18 g/mol ) is a pyridinecarboxamide distinguished from nicotinamide by the presence of an ethyl group on the amide nitrogen.[2] It is recognized as a metabolite of nikethamide (N,N-diethylnicotinamide) and is used in research as a synthetic analog of N-Methylnicotinamide (MNA) to study transporter biology and nicotinamide metabolism.[1] While its primary role in research has been as a tool to investigate enzymes like nicotinamide N-methyltransferase (NNMT), its structural analogy to nicotinamide, a key precursor in the NAD+ salvage pathway, points to its potential to influence cellular NAD+ pools.[1]

The NAD+ Biosynthetic Pathways

Cells synthesize NAD+ through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway which recycles nicotinamide and other precursors.[3] The salvage pathway is the predominant source of NAD+ in most mammalian tissues.[3]

The Salvage Pathway:

This pathway recycles nicotinamide (NAM), which is released from NAD+-consuming enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). The key enzymes in this pathway are:

-

Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme that converts nicotinamide to nicotinamide mononucleotide (NMN).[2]

-

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): A family of enzymes (NMNAT1-3) that convert NMN to NAD+.[2]

This compound in NAD+ Biosynthesis: A Hypothesized Pathway

Given its structure, it is hypothesized that this compound enters the NAD+ salvage pathway in a manner analogous to nicotinamide. The ethyl group may influence its affinity for and kinetics with the enzymes of this pathway. The proposed mechanism involves its conversion to this compound mononucleotide (NEMN) by NAMPT, followed by the conversion of NEMN to the NAD+ analog, this compound adenine dinucleotide (NEAD+), by an NMNAT enzyme.

Quantitative Data (Based on Nicotinamide as a Proxy)

| Parameter | Organism/System | Value | Reference |

| Enzyme Kinetics (NAMPT) | |||

| Km for Nicotinamide | Human | 1.3 µM | [4] |

| Vmax | Human | Varies by tissue | [5] |

| Effect on Cellular NAD+ | |||

| Fold Increase in NAD+ | Mouse Liver (500 mg/kg NAM) | ~1.8-fold | |

| Fold Increase in NAD+ | Human Epidermal Keratinocytes (10 µM NAM) | No significant increase | [6] |

| Pharmacokinetics (Oral) | |||

| Half-life (t½) | Human (1g dose) | ~1.5 hours | [7] |

| Half-life (t½) | Human (6g dose) | ~7-9 hours | [7] |

| Bioavailability | Mouse (i.p. vs i.v.) | ~100% |

Experimental Protocols

The following protocols are standard methods for the analysis of nicotinamide and NAD+ levels, which can be adapted for the study of this compound.

Quantification of this compound in Plasma by HPLC

This protocol is adapted from a method using NEA as an internal standard.[1]

A. Sample Preparation

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Centrifuge to pellet any remaining particulates and transfer the supernatant to an autosampler vial.

B. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.8) in a 60:40 (v/v) ratio.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Detection: UV at 265 nm.[8]

-

Injection Volume: 10 µL.[8]

Measurement of Intracellular NAD+ Levels

This is a generalized protocol based on enzymatic cycling assays.

A. Cell Lysis and Extraction

-

Wash cells with ice-cold PBS.

-

For NAD+ measurement, add 100 µL of 0.6 M perchloric acid (PCA) to the cell pellet.

-

For NADH measurement, add 100 µL of 1 M KOH to the cell pellet.

-

Incubate on ice for 10 minutes.

-

Neutralize the PCA extract with 3 M KOH/0.4 M Tris base.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Collect the supernatant for analysis.

B. Enzymatic Cycling Assay

-

Prepare a reaction mixture containing alcohol dehydrogenase, diaphorase, and a substrate for the cycling reaction (e.g., lactate (B86563) or ethanol).

-

Add the cell extract to the reaction mixture.

-

Incubate at 37°C.

-

Measure the change in absorbance or fluorescence of a reporter molecule over time.

-

Quantify NAD+ levels by comparing with a standard curve.

Toxicology and Safety

This compound is classified as harmful if swallowed and causes serious eye irritation.[2]

| Parameter | Value | Reference |

| GHS Hazard Statements | ||

| H302 | Harmful if swallowed | [2] |

| H319 | Causes serious eye irritation | [2] |

| Hazard Classes | ||

| Acute Toxicity, Oral | Category 4 | [2] |

| Eye Irritation | Category 2 | [2] |

Conclusion

This compound holds potential as a modulator of the cellular NAD+ pool due to its structural similarity to nicotinamide. While direct evidence of its efficacy as an NAD+ precursor and its precise metabolic pathway remains to be elucidated through further research, the existing knowledge on nicotinamide metabolism provides a strong foundation for its investigation. The experimental protocols and data presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its role in NAD+ biosynthesis. Future studies should focus on obtaining direct quantitative data on NEA's impact on cellular NAD+ levels, its interaction with the enzymes of the salvage pathway, and its in vivo pharmacokinetic and pharmacodynamic properties.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. This compound | C8H10N2O | CID 78007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 4314-66-3 | LGC Standards [lgcstandards.com]

- 4. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

N-Ethylnicotinamide: A Comparative Analysis of In Vitro and In Vivo Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnicotinamide (NEA) is a synthetic derivative of nicotinamide (B372718) (a form of vitamin B3) and a metabolite of the respiratory stimulant nikethamide (B1678874). As a structural analog of the endogenous metabolite N-Methylnicotinamide (MNA), NEA is a compound of significant interest in the study of transporter biology, particularly organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs).[1] Its structural similarity to nicotinamide also positions it as a potential modulator of nicotinamide adenine (B156593) dinucleotide (NAD+)-dependent enzymatic pathways, including those involving poly(ADP-ribose) polymerases (PARPs) and sirtuins. This guide provides a comprehensive overview of the current understanding of this compound, drawing comparisons with its parent compound, nicotinamide, to elucidate its potential mechanisms of action and pharmacological profile. We synthesize available data from in vitro and in vivo studies, present experimental protocols, and visualize key cellular pathways to offer a thorough resource for the scientific community.

Introduction to this compound

This compound, with the chemical formula C8H10N2O, is primarily recognized in two contexts: as a key metabolite in the detection of nikethamide doping in competitive sports and as a research tool for investigating membrane transport proteins.[1] Its role as a precursor to the essential coenzyme NAD+ suggests broader biological activities, including influencing cellular metabolism and energy production.[1] The study of NEA is often intertwined with that of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic regulation and diseases such as cancer.[1][2] Understanding the comparative pharmacology of NEA and nicotinamide is crucial for exploring its therapeutic potential and predicting its in vivo behavior.

In Vitro Studies: Mechanistic Insights

In vitro studies are fundamental to elucidating the molecular mechanisms of a compound. For this compound, these investigations primarily focus on its interaction with enzymes involved in NAD+ metabolism. Due to the limited direct research on NEA, data from studies on the closely related nicotinamide are often used to infer potential activities.

Modulation of NAD+-Dependent Enzymes

Nicotinamide is a well-established inhibitor of sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs) through a feedback inhibition mechanism.[3][4] These enzymes play critical roles in DNA repair, cellular stress resistance, and aging.

-

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases. Nicotinamide inhibits sirtuin activity by binding to an intermediate in the enzymatic reaction, promoting the reverse reaction.[5] This inhibition is physiologically relevant, as cellular nicotinamide concentrations can reach levels that modulate sirtuin activity.[6] While direct IC50 values for NEA on sirtuins are not widely published, its structural similarity to nicotinamide suggests it may have a similar inhibitory profile.

-

PARP Inhibition: PARP enzymes are crucial for DNA repair. Upon detecting a DNA strand break, PARP consumes NAD+ to synthesize poly(ADP-ribose) chains that signal for the recruitment of repair machinery.[7] Nicotinamide can inhibit PARP activity at millimolar concentrations, which is comparable to known PARP inhibitors like 3-aminobenzamide (B1265367).[3] Given its role as an NAD+ precursor, NEA's effect on PARP is likely complex, potentially involving both precursor supply and direct inhibition.

Signaling Pathways

The primary signaling pathways influenced by nicotinamide, and putatively by this compound, revolve around NAD+ metabolism and its downstream effects on sirtuins and PARPs.

Figure 1: NAD+ Metabolism and Putative Roles of this compound.

Quantitative In Vitro Data

The following table summarizes key quantitative data for nicotinamide and its derivatives from various in vitro assays. This serves as a reference for the potential activity of this compound.

| Compound/Derivative | Target/Assay | Cell Line | IC50 / Activity | Reference |

| Nicotinamide | PARP Inhibition | - | Activity inhibited at >0.5 mM | [3] |

| Nicotinamide | SIRT1 Inhibition | - | IC50: ~50 µM | [6] |

| Nicotinamide | SIRT2 Inhibition | - | IC50: ~100 µM | [6] |

| Nicotinamide | SIRT3 Inhibition | - | IC50: 36.7 µM | [6] |

| Nicotinamide Derivative 8 | VEGFR-2 Inhibition | - | IC50: 77.02 nM | [8] |

| Nicotinamide Derivative 8 | Antiproliferative | HCT-116 | IC50: 5.4 µM | [8] |

| Nicotinamide Derivative 8 | Antiproliferative | HepG2 | IC50: 7.1 µM | [8] |

| Nicotinamide Derivative 10 | VEGFR-2 Inhibition | - | IC50: 145.1 nM | [9] |

| Nicotinamide Derivative 10 | Antiproliferative | HepG2 | IC50: 9.80 µM | [9] |

| Nicotinamide Derivative 10 | Antiproliferative | HCT-116 | IC50: 15.40 µM | [9] |

| Nicotinamide Derivative "10" | VEGFR-2 Inhibition | - | IC50: 105.4 nM | [10] |

| Nicotinamide Derivative "10" | Antiproliferative | HepG2 | IC50: 35.78 µM | [10] |

| Nicotinamide Derivative "10" | Antiproliferative | MCF-7 | IC50: 57.62 µM | [10] |

Experimental Protocols

Protocol 2.4.1: In Vitro PARP Inhibition Assay

-

Objective: To determine the inhibitory effect of a compound on PARP activity.

-

Methodology:

-

Isolate PARP enzyme from a suitable source (e.g., commercially available recombinant human PARP1).

-

Prepare a reaction mixture containing activated DNA (with strand breaks), NAD+, and the PARP enzyme.

-

Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. A known inhibitor like 3-aminobenzamide is used as a positive control.[3]

-

Incubate the mixture to allow the PARP reaction to proceed.

-

Quantify PARP activity by measuring the incorporation of radioactively labeled NAD+ or by using a colorimetric assay that detects the formation of poly(ADP-ribose).

-

Calculate the concentration of the compound that results in 50% inhibition (IC50) of PARP activity.

-

Protocol 2.4.2: In Vitro Sirtuin Deacetylase Assay

-

Objective: To measure the inhibitory effect of a compound on sirtuin activity.

-

Methodology:

-

Utilize a commercially available SIRT1, SIRT2, or SIRT3 fluorometric assay kit.

-

The assay uses a specific acetylated peptide substrate with a fluorescent tag.

-

In the presence of NAD+, the sirtuin enzyme deacetylates the substrate.

-

A developing solution is added that releases the fluorophore from the deacetylated substrate, resulting in a fluorescent signal.

-

Add varying concentrations of the test compound (e.g., this compound) to the reaction.

-

Measure the fluorescence intensity and calculate the IC50 value based on the reduction in signal compared to the control.[6]

-

In Vivo Studies: Pharmacokinetics and Efficacy

In vivo studies are essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety in a living organism.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, extensive studies on nicotinamide in both humans and mice provide a valuable framework for what might be expected.

-

Human Studies (Nicotinamide): Oral administration of nicotinamide leads to peak plasma concentrations within 30-45 minutes for doses up to 6g.[11][12] A linear relationship has been observed between the dose and the maximum plasma concentration.[11] The elimination half-life tends to increase with the dose.[12]

-

Animal Studies (Nicotinamide): In mice, intraperitoneal injection of nicotinamide also shows a dose-dependent increase in plasma concentrations.[12] The pharmacokinetic profile in mice is generally similar to that in humans, though elimination half-lives may differ.[12]

Figure 2: General Workflow for In Vivo Pharmacokinetic and Efficacy Studies.

Quantitative In Vivo Data (Nicotinamide Reference)

The following table summarizes pharmacokinetic parameters for nicotinamide from human and animal studies.

| Species | Dose | Route | Cmax (µg/mL) | Tmax | t1/2 (h) | Reference |

| Human | 3-6 g | Oral | 156.4 ± 33.6 | ~30 min | - | [11] |

| Human | 6 g | Oral | ~160 | ~45 min | Increases with dose | [12] |

| Human | 6 g | Oral | 787-2312 nmol/mL | ~1 h | 9.3 (median) | [13] |

| Human (Glioblastoma) | 4 g then 2 g | Oral | >100 mg/L | 45 min | 9.4 | [14] |

| Mouse | 171 mg/kg | i.p. | ~160 | - | Not dose-dependent | [12] |

Experimental Protocols

Protocol 3.3.1: Rodent Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of this compound in a rodent model.

-

Methodology:

-

Select an appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Administer a defined dose of this compound via the desired route (e.g., oral gavage, intravenous injection).[1]

-

Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital bleeding.

-

Process blood samples to separate plasma.

-

Extract this compound and its potential metabolites from the plasma.

-

Quantify the concentrations using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Use pharmacokinetic software to calculate key parameters including Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t1/2).[1]

-

Protocol 3.3.2: Xenograft Tumor Model Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

-

Methodology:

-

Select an appropriate cancer cell line (e.g., HCT-116, HepG2) and immunodeficient mouse strain (e.g., nude or SCID mice).

-

Implant a specific number of tumor cells subcutaneously into the flank of each mouse.

-

Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound, positive control).

-

Administer the treatments according to a predefined schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers and monitor animal body weight and general health regularly.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare tumor growth inhibition between the treatment groups to determine efficacy.[15]

-

Correlation Between In Vitro and In Vivo Data

The correlation between in vitro potency and in vivo efficacy is a cornerstone of drug development. For this compound and related compounds, this involves several key considerations:

-

Metabolic Conversion: In vitro, NEA may directly inhibit enzymes like PARP or sirtuins. In vivo, it is subject to metabolism, potentially being converted to NAD+ or other metabolites.[1] This conversion can alter its mechanism of action from direct inhibition to serving as a precursor for NAD+ synthesis, which could paradoxically activate sirtuins in a cellular context.[4]

-

Transporter Interactions: As a substrate for OCTs and MATEs, NEA's tissue distribution in vivo will be heavily influenced by the expression and activity of these transporters.[1] This could lead to tissue-specific accumulation and effects that would not be predicted from simple in vitro cell culture models.

-

Exposure and Potency: To achieve a therapeutic effect in vivo, plasma and tissue concentrations of NEA must reach and be sustained at levels comparable to its in vitro IC50 or EC50 values. The pharmacokinetic data from nicotinamide suggests that high micromolar to low millimolar concentrations are achievable in plasma, which aligns with the concentrations required for in vitro PARP inhibition.[3][11]

Conclusion and Future Directions

This compound is a compound with a multifaceted pharmacological profile, primarily serving as a valuable tool for studying membrane transporters and as a potential modulator of NAD+ metabolism. While direct research on its biological effects is still emerging, the extensive knowledge base for its parent compound, nicotinamide, provides a strong foundation for predicting its behavior.

Future research should focus on:

-

Direct In Vitro Profiling: Systematically determining the IC50 values of this compound against a panel of sirtuins, PARPs, and other NAD+-dependent enzymes.

-

Comprehensive Pharmacokinetics: Conducting detailed in vivo pharmacokinetic studies of this compound itself to understand its ADME properties and compare them to nicotinamide.

-

Efficacy Studies: Evaluating the efficacy of this compound in relevant in vivo disease models, such as those for metabolic disorders or cancer, where modulation of NAD+ metabolism is known to be beneficial.

-

Metabolomic Analysis: Identifying the metabolic fate of this compound in vivo to understand how it contributes to the cellular NAD+ pool and what other bioactive metabolites are formed.

By addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its place within the broader class of nicotinamide-related compounds.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 7. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.au.dk [pure.au.dk]

- 13. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medicaljournalssweden.se [medicaljournalssweden.se]

- 15. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylnicotinamide: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (Vitamin B3), is emerging as a compound of significant interest for its potential therapeutic applications. While direct clinical data remains nascent, a substantial body of preclinical evidence, primarily derived from studies of its parent compound, nicotinamide, and related molecules, points towards its promising role in neuroprotection, anti-inflammatory processes, and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its proposed mechanisms of action, summarizing key experimental findings, and outlining protocols for future research. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this intriguing molecule.

Introduction

This compound (NE) is the N-ethylated derivative of nicotinamide. It is recognized as a major metabolite of the respiratory stimulant nikethamide (B1678874) (N,N-diethylnicotinamide)[1]. Structurally similar to the endogenous metabolite N-Methylnicotinamide (MNA), NE is utilized in research to investigate the function of organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins, which are crucial for the disposition of many drugs[2]. The therapeutic potential of NE is largely inferred from the well-documented biological activities of nicotinamide, which include its role as a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), and its ability to inhibit enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins[2][3][4][5].

Proposed Mechanisms of Action and Therapeutic Targets

The potential therapeutic effects of this compound are believed to be mediated through several key molecular pathways.

NAD+ Precursor Activity

As a nicotinamide derivative, this compound is postulated to serve as a precursor for the synthesis of NAD+, a critical coenzyme in cellular metabolism and energy production[2]. NAD+ is essential for the function of numerous enzymes involved in redox reactions and cellular signaling. By boosting intracellular NAD+ levels, NE could potentially mitigate the metabolic decline associated with various pathological conditions.

Caption: Hypothesized pathway for this compound contributing to NAD+ biosynthesis.

Enzyme Inhibition

Nicotinamide is a known inhibitor of PARP enzymes, which are involved in DNA repair and cellular stress responses[3][4]. Overactivation of PARP can deplete cellular NAD+ and ATP pools, leading to cell death. By inhibiting PARP, this compound could preserve cellular energy stores and protect against DNA damage-induced cell death, a mechanism with potential applications in neurodegenerative diseases and as an adjunct to cancer therapy[3][6].

This compound is being investigated as a potential inhibitor of Nicotinamide N-methyltransferase (NNMT)[2]. NNMT is an enzyme that methylates nicotinamide, and its overexpression has been linked to metabolic disorders such as obesity and type 2 diabetes, as well as various cancers[7][8]. Inhibition of NNMT by NE could therefore represent a novel therapeutic strategy for these conditions.

Caption: Potential enzymatic inhibition by this compound.

Potential Therapeutic Applications

Based on its proposed mechanisms of action, this compound holds promise in several therapeutic areas.

Neurodegenerative Disorders

The neuroprotective effects of nicotinamide are well-documented, with studies showing its ability to protect neurons from various insults[9][10]. The potential of this compound to increase NAD+ levels and inhibit PARP suggests it could be beneficial in conditions characterized by neuronal stress and death, such as Alzheimer's and Parkinson's diseases.

Inflammatory Diseases

Nicotinamide has demonstrated potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α[4][11][12]. These effects are thought to be mediated, in part, through the inhibition of NF-κB signaling[11]. This compound, by extension, may offer a therapeutic benefit in a range of inflammatory conditions, including inflammatory skin diseases[13].

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

Metabolic Disorders

The potential for this compound to inhibit NNMT makes it a candidate for the treatment of metabolic diseases[2][7]. Elevated NNMT activity is associated with obesity and insulin (B600854) resistance[7]. By modulating NNMT, NE could help to restore metabolic homeostasis.

Oncology

Nicotinamide has been shown to sensitize cancer cells to DNA-damaging therapies by inhibiting PARP-mediated DNA repair[3]. This suggests a potential role for this compound as an adjunct in cancer treatment. Furthermore, nicotinamide has shown promise in the chemoprevention of certain skin cancers[3].

Quantitative Data

Direct quantitative data on the therapeutic efficacy of this compound is limited. The following tables summarize relevant data from studies on nicotinamide and related compounds, which can serve as a basis for designing future studies on this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Nicotinamide

| Cytokine | Inhibition by Nicotinamide (40 mmol/l) | Experimental Model | Reference |

| IL-1β | >95% | Endotoxin-stimulated human whole blood | [4] |

| IL-6 | >95% | Endotoxin-stimulated human whole blood | [4] |

| TNF-α | >95% | Endotoxin-stimulated human whole blood | [4] |

| IL-8 | 85% | Endotoxin-stimulated human whole blood | [4] |

Table 2: Pharmacokinetic Parameters of Nicotinamide in Mice (Intraperitoneal Administration)

| Dose (mg/kg) | Initial Half-life (h) | Terminal Half-life (h) | Peak Plasma Concentration (nmol/ml) | Reference |

| 100 | 0.8 | 3.4 | 1,000 | [14] |

| 500 | 2.0 | 5.6 | 4,800 | [14] |

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's therapeutic potential.

In Vitro PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (H1)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

This compound

Procedure:

-

Coat a 96-well plate with histones.

-

Add PARP-1 enzyme, biotinylated NAD+, and varying concentrations of this compound to the wells.

-

Incubate to allow the PARPylation reaction to occur.

-

Wash the plate and add streptavidin-HRP to bind to the biotinylated poly(ADP-ribose) chains.

-

Add TMB substrate and measure the absorbance to quantify PARP-1 activity.

-

Calculate the IC50 value from the dose-response curve.

Caption: Workflow for an in vitro PARP inhibition assay.

In Vivo Model of Lipopolysaccharide (LPS)-Induced Inflammation

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute inflammation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Saline (vehicle)

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Acclimatize mice for one week.

-

Divide mice into groups: Vehicle control, LPS + Vehicle, and LPS + this compound (various doses).

-

Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.

-

Administer LPS (e.g., 1 mg/kg) i.p.

-

Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.

-

Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.

-

At the end of the experiment, euthanize mice and collect tissues (e.g., lung, liver) for histological analysis and cytokine measurement.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its putative roles as an NAD+ precursor and an inhibitor of key enzymes like PARP and NNMT provide a strong rationale for its exploration in neurodegenerative, inflammatory, metabolic, and oncologic diseases. The existing data on nicotinamide offers a valuable roadmap for this research. Future studies should focus on:

-

Directly assessing the therapeutic efficacy of this compound in relevant preclinical models.

-

Determining its pharmacokinetic and pharmacodynamic profiles to establish optimal dosing and administration routes.

-

Elucidating its precise molecular mechanisms of action , including its effects on NAD+ metabolism and its inhibitory activity against a broader panel of enzymes.

-

Conducting comprehensive toxicology studies to ensure its safety profile.

The development of this compound as a therapeutic agent is in its early stages, but the foundational knowledge and available research tools provide a clear path forward for unlocking its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|High-Quality Research Chemical [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylnicotinamide: An In-depth Technical Guide on its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnicotinamide, a derivative of nicotinamide (B372718) (a form of vitamin B3), is a molecule of interest in cellular metabolism and pharmacology. Primarily known as a major metabolite of the respiratory stimulant nikethamide (B1678874), its direct cellular mechanisms are an active area of investigation. Much of our current understanding is extrapolated from its close structural analog, nicotinamide. This guide synthesizes the available data on this compound and provides a comprehensive overview of the well-established mechanisms of nicotinamide to offer a foundational understanding of its probable actions within the cell. This document outlines its role as a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), its interaction with NAD+-consuming enzymes, and its potential influence on cellular signaling pathways.

Introduction

This compound is a synthetic derivative of nicotinamide, characterized by an ethyl group attached to the amide nitrogen.[1][2] It is recognized as a metabolite of the pharmaceutical drug nikethamide and shares structural similarities with the endogenous metabolite N-Methylnicotinamide (MNA).[1] Its primary biological significance is thought to stem from its role in NAD+ metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several enzyme families, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, stress response, and metabolic regulation.[1][3][4]

Core Mechanism of Action: Role in NAD+ Metabolism

The central hypothesis for this compound's mechanism of action is its participation in the cellular NAD+ pool. This can occur through several interconnected pathways.

This compound as a Putative NAD+ Precursor

Similar to nicotinamide, this compound is presumed to act as a precursor for the synthesis of NAD+.[1] This likely occurs via the salvage pathway, a primary route for NAD+ synthesis in mammalian cells. In this proposed pathway, this compound would be converted to an ethylated form of nicotinamide mononucleotide, which is then adenylated to form an ethylated NAD+ analog. The efficiency of this compound as a substrate for the key enzymes in this pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), compared to nicotinamide itself, is a key area for further research.

Interaction with Nicotinamide N-Methyltransferase (NNMT)

This compound can serve as a substrate for nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds.[1][5] NNMT plays a significant role in regulating the intracellular levels of nicotinamide and is implicated in various diseases, including cancer and metabolic disorders.[5] The methylation of this compound by NNMT would lead to its excretion, thereby influencing its intracellular concentration and its availability for NAD+ synthesis.[6]

Downstream Cellular Effects via NAD+ Modulation

By influencing the cellular NAD+ pool, this compound is expected to modulate the activity of NAD+-dependent enzymes, thereby affecting a wide range of cellular processes.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging.[3] Since their activity is dependent on the availability of NAD+, an increase in the NAD+ pool resulting from this compound supplementation could potentially enhance sirtuin activity. Conversely, as an analog of nicotinamide, which is a known sirtuin inhibitor, this compound might also exhibit inhibitory effects.[7] The net effect would likely depend on the relative efficiency of its conversion to NAD+ versus its direct interaction with sirtuins.

Poly (ADP-ribose) Polymerases (PARPs)

PARPs are enzymes involved in DNA repair and cell death pathways.[8] They use NAD+ as a substrate to synthesize poly (ADP-ribose) chains on target proteins.[8] Similar to sirtuins, PARP activity is sensitive to NAD+ levels. Furthermore, nicotinamide is a known inhibitor of PARP activity.[8][9] Therefore, this compound could modulate PARP activity by altering NAD+ availability or through direct inhibition.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data, such as IC50 or EC50 values, specifically for this compound's effects on cellular targets. The following table provides representative data for its parent compound, nicotinamide, to serve as a reference point for future investigations.

| Compound | Target/Process | Assay Type | Value | Cell Type/System | Reference |

| Nicotinamide | PARP | Cell-free activity assay | IC50 ≈ 210 µM | Recombinant PARP | [3] |

| Nicotinamide | SIRT1 | In vitro deacetylation assay | IC50 in µM range | Recombinant SIRT1 | [7] |

| Nicotinamide | Cellular NAD+ levels | LC-MS | ~1.6-fold increase | Mammalian cells | [8][10] |

Experimental Protocols

Detailed experimental protocols for investigating the cellular mechanism of action of this compound would largely adapt established methods for studying nicotinamide and NAD+ metabolism.

Quantification of Intracellular this compound and NAD+ Metabolites

This protocol outlines a general workflow for the extraction and quantification of this compound and related NAD+ metabolites from cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cultured cells treated with this compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Internal standards (e.g., isotopically labeled this compound, NAD+)

-

LC-MS system

Procedure:

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.

-

Metabolite Extraction: Add a pre-chilled extraction solution (e.g., 80% methanol) containing internal standards to the cells. Scrape the cells and collect the cell lysate.

-

Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

-

LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. Use appropriate chromatographic conditions (e.g., HILIC or reversed-phase chromatography) and mass spectrometry parameters to separate and detect this compound and other NAD+ metabolites.

-

Data Analysis: Quantify the metabolites by comparing the peak areas of the endogenous compounds to their respective internal standards.

In Vitro Enzyme Activity Assays

To assess the direct effect of this compound on enzymes like PARPs and sirtuins, in vitro activity assays are employed.

General Protocol for PARP Inhibition Assay:

-

Reaction Mixture: Prepare a reaction buffer containing recombinant PARP enzyme, NAD+, and a DNA substrate (e.g., nicked DNA).

-